
4-(5-Methoxy-1H-indol-1-yl)aniline
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Overview
Description
4-(5-Methoxy-1H-indol-1-yl)aniline is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-1H-indol-1-yl)aniline typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5-methoxyindole with aniline in the presence of a catalyst such as methanesulfonic acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-1H-indol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Methoxy-1H-indol-1-yl)aniline has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an anticancer and antimicrobial agent.
Medicine: Investigated for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-1H-indol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole: Shares the methoxy group but lacks the aniline substitution.
4-(2-Phenyl-1H-indol-1-yl)aniline: Similar structure with a phenyl group instead of a methoxy group.
4-(5-Fluoro-1H-indol-1-yl)aniline: Contains a fluorine atom instead of a methoxy group.
Uniqueness
4-(5-Methoxy-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(5-Methoxy-1H-indol-1-yl)aniline, a compound featuring an indole structure with a methoxy group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes an aniline moiety attached to a methoxy-substituted indole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that certain indolyl-pyridinyl-propenone analogues induce a novel form of cell death known as methuosis , particularly against glioblastoma cells resistant to conventional therapies. The effectiveness of these compounds is often linked to their ability to disrupt microtubule formation and induce vacuolization in cancer cells .
The biological activity of this compound appears to be influenced by the position of the methoxy group on the indole ring. Research has demonstrated that:
- 5-Methoxy substitution tends to induce methuosis, characterized by large vacuoles within cells.
- 6-Methoxy substitution significantly enhances growth inhibitory potency via microtubule disruption, leading to mitotic arrest .
Study 1: Indole Derivatives and Glioblastoma
A study evaluated various indole derivatives, including those with methoxy substitutions, against the U251 glioblastoma cell line. The results indicated that:
- Compounds with 5-methoxy groups (like 1a ) demonstrated a GI50 of approximately 2.30 μM, effectively inducing methuosis.
- The 6-methoxy derivative (9b ) exhibited enhanced potency with a GI50 of 0.09 μM, indicating a shift towards microtubule disruption as the primary mechanism of action .
Compound | GI50 (μM) | Mechanism of Action |
---|---|---|
1a | 2.30 | Methuosis |
9b | 0.09 | Microtubule disruption |
Study 2: Marine-Derived Indole Alkaloids
Further research into marine-derived indole alkaloids has revealed various biological activities, including anti-inflammatory effects and inhibition of viral infections (e.g., H1N1). Such findings suggest that derivatives similar to this compound may possess diverse therapeutic potentials beyond anticancer activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(5-Methoxy-1H-indol-1-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted indoles and aniline derivatives. Key steps include:
- Indole functionalization : Introducing the methoxy group at the 5-position via electrophilic substitution .
- N-arylation : Coupling the indole moiety to the aniline ring using Buchwald-Hartwig or Ullmann-type reactions, often requiring palladium catalysts and ligands (e.g., XPhos) .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (2–5 mol%) to improve yield and purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural validation relies on:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, indole NH at δ 8.1–8.3 ppm) .
- X-ray crystallography : Resolving π-stacking interactions between the indole and aniline rings using SHELX software for refinement .
- Mass spectrometry : High-resolution MS to verify the molecular ion peak (expected m/z: ~264.1) .
Q. What are the typical reactivity patterns of this compound in organic transformations?
- Methodological Answer : The aniline group undergoes electrophilic substitution (e.g., bromination at the para position), while the indole nitrogen participates in alkylation or acylation reactions .
- Example : Reaction with acetyl chloride in pyridine yields the N-acetyl derivative, useful for probing steric effects in catalysis .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like kinases or GPCRs. For example, derivatives with extended π-systems show higher affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Reproducibility checks : Verify catalyst purity (e.g., Pd(OAc)2 vs. Pd2dba3) and solvent drying methods (e.g., molecular sieves in THF) .
- Advanced NMR techniques : Use 15N-labeled analogs or 2D NOESY to resolve overlapping signals in crowded aromatic regions .
- Controlled experiments : Systematically vary reaction parameters (e.g., oxygen exclusion for Pd-catalyzed reactions) to identify yield-limiting factors .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 48h, monitoring degradation via HPLC. Methoxy-indole derivatives show instability at pH >10 due to demethylation .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C for solid-state stability) .
Q. Key Considerations for Experimental Design
- Stereoelectronic Effects : The electron-donating methoxy group on the indole ring influences regioselectivity in electrophilic reactions.
- Scaling Challenges : Milligram-scale synthesis may not translate to gram-scale due to exothermicity in Pd-catalyzed steps; use flow reactors for safer scale-up .
- Environmental Impact : Assess biodegradability via bacterial assays (e.g., Desulfatiglans anilini models) to address ecotoxicity concerns .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(5-methoxyindol-1-yl)aniline |
InChI |
InChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3 |
InChI Key |
XOPYWZUGFSGFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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